N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains an anthraquinone moiety (9,10-dioxo-9,10-dihydroanthracen-1-yl), which is a type of aromatic organic compound. Anthraquinones are often used in the production of dyes and pigments due to their bright colors .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis
The compound contains an N,O-bidentate directing group, which could potentially be suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it could participate in a variety of chemical reactions.Scientific Research Applications
Synthesis and Characterization
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, a compound closely related to the one , was synthesized through a reaction involving 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. This compound was characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS, highlighting its potential in metal-catalyzed C-H bond functionalization reactions due to its N,O-bidentate directing group (Hamad H. Al Mamari, Ahmed Al Sheidi, 2020).
Biological Activities
The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β-, and ω-amino acids led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone. These derivatives displayed antimicrobial activities against Mycobacterium luteum, Aspergillus niger, and Candida tenuis, suggesting potential applications in antimicrobial drug development. The biological activity results were consistent with predictions made using the computer program PASS, indicating the potential for further study of the antitumor and antioxidant actions of these derivatives (V. I. Zvarich et al., 2014).
Drug Synthesis and Pharmacological Effects
An analogue of rhein, synthesized from N,N-Diethyl(2-methoxy-4-methyl)benzamide, was characterized for its potential in treating osteoarthritis due to its improved systemic exposure. This analogue, 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, demonstrated pharmacological significance in animal models, hinting at its therapeutic applications in osteoarthritis management (W. M. Owton et al., 1995).
Antioxidant and Antiplatelet Activity
The synthesis of new N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides showed promising results in radical scavenging activity, particularly in lipid peroxidation and oxidative modification of proteins in vitro. Compounds with a substituent in the first position of the anthracedione core exhibited better antioxidant properties. Additionally, certain compounds demonstrated significant antiplatelet activity, inhibiting ADP-induced aggregation, suggesting potential therapeutic applications in cardiovascular diseases (M. Stasevych et al., 2022).
Future Directions
Mechanism of Action
Target of Action
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide is a chemical compound with potential applications in scientific research
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the functionalization of C-H bonds . The Lewis-basic directing group in the compound coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the functionalization of C-H bonds . This process could result in a reduction in waste and saving of materials/chemicals, as well as shortening the number of steps in chemical synthesis .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-29-18-11-13(12-19(30-2)23(18)31-3)24(28)25-17-10-6-9-16-20(17)22(27)15-8-5-4-7-14(15)21(16)26/h4-12H,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFSANPRVZBRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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